Vhr1 is derived from the Vaccinia virus, a member of the Poxviridae family. It belongs to the dual specificity phosphatases, a class that can dephosphorylate both tyrosine and serine/threonine residues. Vhr1 has been extensively studied due to its evolutionary conservation across species, indicating its fundamental biological importance.
The synthesis of Vhr1 can be achieved through recombinant DNA technology. The gene encoding Vhr1 is cloned into an expression vector and introduced into suitable host cells, such as Escherichia coli or mammalian cells. The following steps outline the synthesis process:
The purification process often involves multiple steps to ensure high purity, including dialysis and size-exclusion chromatography. The final product can be characterized using techniques like SDS-PAGE and mass spectrometry to confirm its identity and purity.
The molecular structure of Vhr1 consists of a single catalytic domain that facilitates its dual specificity activity. The enzyme typically exhibits a characteristic fold common to many phosphatases, which includes several alpha-helices and beta-sheets.
Studies have revealed that the active site of Vhr1 contains critical residues necessary for its catalytic function. Structural analysis via X-ray crystallography has provided insights into the substrate binding sites and the conformational changes that occur upon substrate binding.
Vhr1 catalyzes the hydrolysis of phosphate esters in proteins, leading to the removal of phosphate groups from tyrosine and serine/threonine residues. This reaction is crucial for regulating various signaling pathways within the cell.
The reaction mechanism involves nucleophilic attack by a water molecule on the phosphorus atom of the phosphate group, facilitated by specific amino acid residues in the active site. Kinetic studies have quantified the enzyme's efficiency and substrate specificity.
The mechanism by which Vhr1 exerts its effects involves binding to target proteins that are phosphorylated on specific residues. Upon binding, Vhr1 catalyzes the removal of phosphate groups, thereby modulating the activity of these proteins.
Research has shown that Vhr1 can influence various signaling pathways by dephosphorylating key regulatory proteins involved in cell cycle control and apoptosis. This action underscores its potential role in cancer biology and therapeutic interventions.
Vhr1 is typically expressed as a soluble protein under optimal conditions in bacterial systems. Its stability can be influenced by factors such as temperature and pH.
Vhr1 exhibits dual specificity for phosphotyrosine and phosphoserine/threonine substrates, with distinct kinetic parameters for each type. The enzyme's activity can be inhibited by specific small molecules or by mutations in critical active site residues.
Vhr1 has significant applications in biochemical research, particularly in studies related to signal transduction pathways. Its ability to modulate phosphorylation states makes it a valuable tool for investigating cellular responses to various stimuli. Additionally, Vhr1's role in disease mechanisms, especially cancer, positions it as a potential target for therapeutic intervention strategies aimed at restoring normal signaling pathways disrupted by aberrant phosphorylation patterns.
VHR1 (Vitamin H Response regulator 1) demonstrates remarkable evolutionary conservation across diverse taxa, reflecting its fundamental role in cellular physiology. In Saccharomyces cerevisiae (budding yeast), VHR1 (systematic name YIL056W) functions as a transcriptional activator regulating genes involved in biotin (vitamin H) uptake and stress response. It shares paralogy with VHR2, arising from a whole-genome duplication event ~100 million years ago, indicating early functional diversification within this regulatory pathway [1] [9].
Beyond fungi, mammalian orthologs exhibit structural and functional parallels. The human dual-specificity phosphatase VHR (DUSP3) shares catalytic mechanisms with the yeast counterpart, particularly in substrate recognition involving shallow catalytic clefts accommodating phosphotyrosine and phosphoserine/threonine residues. Recent crystallography (PDB: 8TK4) confirms conservation of the phosphatase domain fold and active-site geometry, including the phosphate-binding loop critical for enzymatic activity [4] [7]. Notably, while viral VH1 phosphatases (e.g., Vaccinia virus) exploit dimerization for activity—a boomerang-shaped quaternary structure essential for STAT1 dephosphorylation—eukaryotic VHR1s primarily function as monomers, suggesting evolutionary divergence in regulatory mechanisms [4].
Lineage-specific expansions further illustrate adaptive evolution. The vomeronasal receptor V1R family in rodents exhibits rapid gene turnover, yet specific clades detecting reproductive status or predator cues show significant conservation, hinting at analogous functional constraints for conserved cellular sensors like VHR1 [5].
Table 1: Evolutionary Features of VHR1 Orthologs
Organism | Gene/Protein | Key Domains | Conserved Functions | Structural Insights |
---|---|---|---|---|
S. cerevisiae | VHR1 (YIL056W) | Helix-turn-helix DNA-binding domain | Biotin-responsive transcription | Transcriptional activator (640 aa) |
Homo sapiens | DUSP3/VHR | Dual-specificity phosphatase domain | Immune signaling, cell cycle control | Crystal structure solved (1.80 Å, 8TK4) |
Vaccinia virus | VH1 | Phosphatase domain + dimerization | STAT1 dephosphorylation | Boomerang-shaped dimer (SAXS data) |
Mus musculus | V1R receptors | 7-transmembrane receptor domains | Pheromone detection (subset clades) | Lineage-specific expansions |
VHR1 acts as a critical node intersecting nutrient sensing, stress response, and transcriptional regulation:
Table 2: VHR1-Regulated Pathways and Interactors
Pathway | Key Components | Biological Outcome | Experimental Evidence |
---|---|---|---|
Biotin scavenging | VHT1, BIO5, SWI/SNF | Enhanced biotin uptake | ChIP, promoter-reporter assays [1] |
Oxidative stress | NQM1, PPP metabolites | Altered NADPH/GSSG ratios | Metabolomics (LC-MS/MS) [9] |
Immune evasion (viral) | STAT1, importin α5 | Suppressed IFN-γ signaling | Phosphatase assays, SAXS [4] |
Kinase signaling | ERK, JNK (mammalian VHR) | Cell cycle control | Phosphoproteomics [6][7] |
The elucidation of VHR1 function spans three decades, marked by incremental breakthroughs in genetics, biochemistry, and structural biology:
Human VHR (DUSP3) was cloned in 2002 and shown to inhibit T-cell receptor signaling by dephosphorylating ERK/JNK, establishing its role in immune regulation [6].
2010s: Mechanistic and Functional Insights:
Cross-species enhancer studies (2018) highlighted conserved sequence properties in regulatory elements controlling genes like VHR1, explaining its tissue-specific expression [2].
2020s–Present: Structural and Therapeutic Exploration:
Table 3: Key Historical Milestones in VHR1 Research
Year | Milestone | Significance | Reference |
---|---|---|---|
~1998 | Yeast VHR1 gene annotation | Defined as biotin-responsive transcriptional activator | SGD [1] |
2002 | Human VHR inhibits T-cell signaling | Linked DUSP3 to immune regulation | JBC [6] |
2011 | Viral VH1 dimer structure solved (SAXS) | Revealed quaternary structure essential for activity | PMC3077637 [4] |
2015 | VHR1-NQM1 interaction in stress survival | Connected transcription to metabolic adaptation | Springer [9] |
2025 | Allosteric sites in human VHR identified (8TK4) | Enabled targeted drug discovery | RCSB PDB [7] |
Concluding Remarks
VHR1 exemplifies the convergence of evolutionary conservation and functional diversification in cellular signaling. From its origins in fungal nutrient sensing to specialized roles in immune regulation and stress response across taxa, VHR1 family proteins adapt fundamental biochemical activities—transcriptional activation and phosphatase-mediated signaling—to meet organism-specific needs. Future research will likely exploit its conserved allosteric sites for therapeutic intervention and further decode its context-dependent roles in metabolic integration.
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